TMBIM6 antagonist-1

Cancer Cell Viability TMBIM6 mTORC2

Research pain point: Direct mTOR inhibitors fail to isolate TMBIM6-specific effects on calcium homeostasis and AKT activation. Solution: TMBIM6 antagonist-1 (BIA) disrupts TMBIM6-mTORC2 PPI without direct kinase inhibition. - Validated in HT1080, MCF7, MDA-MB-231: reduces pAKT (Ser473) & viability at 1-10 µM - In vivo efficacy: 1 mg/kg IP, 5d/week, 25d - suppresses xenograft growth - Ideal benchmark for HTS: no activity in TMBIM6-KO cells - Supplied as RUO (research use only), purity ≥98%

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 123134-61-2
Cat. No. B3176973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMBIM6 antagonist-1
CAS123134-61-2
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C15H12N2O3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H,16H2/b9-8+
InChIKeyLRMPAVQDWGDIBD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMBIM6 Antagonist-1 (BIA) Overview & Specifications


TMBIM6 antagonist-1 (also known as BIA or BAX-inhibitor-1) is a small-molecule antagonist of the transmembrane BAX inhibitor motif-containing 6 (TMBIM6/BI-1) protein. It is characterized by the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . The compound acts by disrupting the interaction between TMBIM6 and the mTORC2 complex, thereby reducing mTORC2 activity and modulating TMBIM6-mediated calcium leakage from the endoplasmic reticulum [1]. As a tool compound, it is supplied for research use only and is commonly utilized in studies investigating the TMBIM6-mTORC2-AKT signaling axis in oncology.

Pathway: TMBIM6-mTORC2 signaling axis
Mechanism: Protein-protein interaction disruptor
Context: Cancer cell-model research

TMBIM6 Antagonist-1 vs. Generic mTOR Inhibitors


Generic mTOR inhibitors (e.g., rapamycin, Torin1, AZD8055) target the kinase activity of mTOR directly, either allosterically or via ATP-competitive binding. In contrast, TMBIM6 antagonist-1 operates upstream by disrupting the specific protein-protein interaction between TMBIM6 and mTORC2 [1]. This mechanistic distinction is critical: TMBIM6 antagonist-1 does not inhibit mTORC1 or mTORC2 kinase activity directly but rather prevents the assembly of mTORC2 with its regulatory partner TMBIM6 [2]. Consequently, substitution with a direct mTOR inhibitor fails to recapitulate the TMBIM6-specific effects on calcium homeostasis and mTORC2-dependent AKT activation observed with BIA, potentially leading to misinterpretation of pathway dependencies in experimental systems where TMBIM6 is overexpressed or genetically amplified.

Target: TMBIM6 Antagonist-1 (BIA)
Disrupts TMBIM6-mTORC2 protein-protein interaction; does not inhibit mTOR kinase directly.
Mechanism mismatch: Generic mTOR inhibitors (e.g., Torin1) target the kinase domain, not the TMBIM6-mTORC2 complex interface.
Pathway impact shifts: Direct mTOR inhibitors broadly block mTORC1/2, failing to isolate TMBIM6-specific calcium leakage and AKT activation effects.
Target dependency differs: BIA's effect is lost in TMBIM6 KO models; pan-mTOR inhibitors suppress signaling regardless of TMBIM6 status.

Comparative Evidence for TMBIM6 Antagonist-1


Antiproliferative Activity in Cancer Cell Lines

TMBIM6 antagonist-1 (BIA) demonstrates dose-dependent inhibition of cell viability in a panel of cancer cell lines. The compound achieves sub- to low-micromolar potency, which is consistent with its mechanism of action as a protein-protein interaction inhibitor rather than a direct kinase inhibitor . While direct mTOR kinase inhibitors such as Torin1 exhibit nanomolar IC50 values in biochemical assays (2-10 nM), their cellular potency is often attenuated by pharmacokinetic factors. BIA's cellular IC50 values provide a benchmark for TMBIM6-dependent antiproliferative activity in vitro.

Cell Viability IC50
Source review
1.7 – 2.6 μM (HT1080, MCF7, MDA-MB-231, SKBR3)
Reported cell-model response context
3-day incubation; dose-dependent profile from 0.5-10 μM
Cancer Cell Viability TMBIM6 mTORC2 HT1080 MCF7 MDA-MB-231 SKBR3

Target Engagement: AKT Phosphorylation & TMBIM6 Dependence

TMBIM6 antagonist-1 (BIA) specifically downregulates AKT phosphorylation at Ser473, a direct readout of mTORC2 kinase activity. Importantly, this effect is abolished in TMBIM6 knockout (KO) HT1080 cells, confirming that BIA's activity is entirely dependent on the presence of its molecular target TMBIM6 . This contrasts with pan-mTOR kinase inhibitors (e.g., Torin1, AZD8055), which inhibit AKT-pS473 irrespective of TMBIM6 status due to direct catalytic site blockade [1].

Target Engagement
Head-to-head
AKT-pS473 down at 2-5 μM (WT HT1080); abolished in TMBIM6 KO
Supports TMBIM6-dependent pathway response
Western blot; on-target validation context
Target Engagement AKT Signaling TMBIM6 KO mTORC2 Activity

In Vivo Antitumor Efficacy in Xenograft Models

TMBIM6 antagonist-1 (BIA) significantly impairs tumor growth in subcutaneous xenograft models of human fibrosarcoma (HT1080) and breast cancer (MDA-MB-231). At a dose of 1 mg/kg administered intraperitoneally 5 days per week for 25 days, BIA markedly reduced tumor volume compared to vehicle-treated controls . This in vivo efficacy is notable given that BIA is a relatively early-stage tool compound and suggests that TMBIM6 antagonism may offer a therapeutic window distinct from that of direct mTOR inhibitors, which often exhibit dose-limiting toxicities in preclinical models.

Tumor Growth Inhibition
Source review
1 mg/kg IP, 5 days/week for 25 days (HT1080, MDA-MB-231)
Reported in vivo model-response context
Data to verify; xenograft model context
In Vivo Efficacy Xenograft Tumor Growth Inhibition HT1080 MDA-MB-231

Mechanism: TMBIM6-mTORC2 Disruption vs. Direct mTOR Inhibition

TMBIM6 antagonist-1 (BIA) acts as a protein-protein interaction inhibitor, specifically disrupting the binding between TMBIM6 and mTORC2 [1]. This is a fundamentally different mechanism from direct mTOR kinase inhibitors (e.g., rapamycin, Torin1, AZD8055) that target the catalytic site or allosteric pocket of mTOR [2]. The consequence is that BIA selectively impairs mTORC2 activity in a TMBIM6-dependent manner without directly inhibiting mTORC1, a distinction that may avoid the compensatory feedback activation of upstream signaling pathways often observed with ATP-competitive mTOR inhibitors.

Mechanism of Action
Class-level
Disrupts TMBIM6 binding to mTORC2 complex
Supports pathway-selective inhibition context
Co-IP and cellular signaling assays
Mechanism of Action Protein-Protein Interaction TMBIM6 mTORC2 Selectivity

Selectivity Confirmation in TMBIM6-Deficient Cells

The functional dependence of TMBIM6 antagonist-1 (BIA) on TMBIM6 expression is further evidenced by cell migration assays. BIA (10 μM) reduces migration in HT1080, MCF7, MDA-MB-231, and SKBR3 cells, but does not affect migration in TMBIM6 KO HT1080 cells . This contrasts with direct mTOR inhibitors, which typically suppress migration regardless of TMBIM6 status due to their broader effects on mTOR signaling pathways.

Cell Migration
Head-to-head
Reduced in WT HT1080; no effect in TMBIM6 KO cells
Supports on-target selectivity review
10 μM BIA treatment; phenotype-dependent control
Selectivity Off-Target Effects TMBIM6 Knockout Cell Migration

Physicochemical Properties & Handling

TMBIM6 antagonist-1 (BIA) is a light yellow to yellow solid with a molecular weight of 268.27 and a calculated LogP of 3.4, indicating moderate lipophilicity [1]. The compound exhibits solubility in DMSO (≥41 mM, 11 mg/mL) with sonication recommended [2]. Storage recommendations are -20°C for powder (3 years stability) and -80°C for solutions in DMSO (1 year stability) [2]. These physicochemical parameters are favorable for in vitro cell-based assays and support routine laboratory handling without specialized formulation requirements.

Handling & Storage
Supplier spec
DMSO solubility: 41 mM; Stable at -20°C (powder, 3yrs)
Supports routine laboratory handling
Moderate lipophilicity (LogP 3.4); sonication recommended
Solubility Stability Formulation Procurement

Research Applications of TMBIM6 Antagonist-1


TMBIM6-mTORC2-AKT Signaling Dissection in Cancer Cells

Utilize TMBIM6 antagonist-1 (BIA) at concentrations of 1-10 μM to inhibit the TMBIM6-mTORC2 interaction and assess downstream effects on AKT Ser473 phosphorylation, cell viability, and migration. As demonstrated in HT1080, MCF7, MDA-MB-231, and SKBR3 cells, BIA provides a dose-dependent reduction in these endpoints, enabling quantitative structure-activity relationship studies and pathway mapping . Include TMBIM6 knockout or knockdown controls to confirm on-target effects, as BIA shows no activity in TMBIM6-deficient backgrounds.

In Vivo Efficacy in Xenograft Models

Employ TMBIM6 antagonist-1 (BIA) at 1 mg/kg via intraperitoneal injection, 5 days per week for 25 days, to evaluate antitumor efficacy in subcutaneous xenograft models (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer). This dosing regimen has been shown to significantly impair tumor growth without overt toxicity, providing a validated protocol for assessing TMBIM6 dependency in vivo [1]. Monitor tumor volume and body weight to establish a therapeutic index.

Distinguishing mTORC2 vs. mTORC1 Functions

Use TMBIM6 antagonist-1 (BIA) in parallel with direct mTOR kinase inhibitors (e.g., Torin1, AZD8055) or mTORC1-specific inhibitors (e.g., rapamycin) to dissect the unique contribution of the TMBIM6-mTORC2 axis to cellular processes such as glycolysis, protein synthesis, and lipid metabolism. BIA's TMBIM6-dependent mechanism allows for the selective interrogation of this upstream interaction without confounding direct mTORC1 inhibition [2].

TMBIM6 Target Validation in High-Throughput Screening

Incorporate TMBIM6 antagonist-1 (BIA) as a positive control in high-throughput screening campaigns aimed at identifying novel inhibitors of the TMBIM6-mTORC2 interaction. BIA's well-characterized IC50 values (1.7-2.6 μM across multiple cell lines) and on-target selectivity (lack of effect in TMBIM6 KO cells) make it an ideal benchmark compound for assay development and validation .

Application
Selection Property
Validation Focus
TMBIM6-mTORC2 signaling dissection
Pathway-study context
AKT-pS473 & viability endpoints
In vivo model-response studies
Model-response context
Tumor growth inhibition & target engagement
Mechanistic pathway dissection
PPI disruption mechanism
mTORC1 vs mTORC2 pathway markers
Assay development & screening
Comparator assay-response context
TMBIM6 KO control confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMBIM6 antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.